

Potential Applications of Brominated Aliphatic Carbamates: A Technical Guide

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Compound of Interest

Compound Name: *Phenylmethyl N-(10-bromodecyl)carbamate*

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Abstract

Brominated aliphatic carbamates represent a versatile class of organic compounds with a growing range of applications across various scientific and industrial fields. The incorporation of a bromine atom into the aliphatic backbone of a carbamate molecule can significantly modify its physicochemical properties, leading to enhanced biological activity and unique reactivity. This technical guide provides a comprehensive overview of the synthesis, potential applications, and key biological activities of brominated aliphatic carbamates. It is intended for researchers, scientists, and drug development professionals interested in leveraging the unique characteristics of these compounds for the development of new therapeutic agents, agrochemicals, and advanced materials.

Introduction

Carbamates, esters of carbamic acid, are a well-established class of compounds with widespread use in medicine, agriculture, and industry.[1] Their structural versatility and ability to act as mimics of peptide bonds have made them attractive scaffolds in drug design. The introduction of a halogen, such as bromine, into the aliphatic portion of the carbamate structure can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the synthesis, applications, and biological activities of brominated aliphatic carbamates, highlighting their potential in various fields.

Synthesis of Brominated Aliphatic Carbamates

The synthesis of brominated aliphatic carbamates can be achieved through several synthetic routes, most commonly involving the reaction of a bromoalkylamine or its salt with a carbonylating agent.

General Synthetic Approach

A prevalent method for synthesizing N-(bromoalkyl)carbamates involves the reaction of a bromoalkylamine hydrobromide with a di-tert-butyl dicarbonate (Boc₂O) or other chloroformates in the presence of a base.^{[2][3]} This reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the protecting group precursor.

Detailed Experimental Protocol: Synthesis of tert-Butyl N-(2-bromoethyl)carbamate

This protocol describes the synthesis of tert-butyl N-(2-bromoethyl)carbamate, a key intermediate in the synthesis of various biologically active molecules.^{[2][3][4]}

Materials:

- 2-Bromoethylamine hydrobromide
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
- Methanol (MeOH), Tetrahydrofuran (THF), or Dichloromethane (DCM)
- Water
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Example using Triethylamine):^[3]

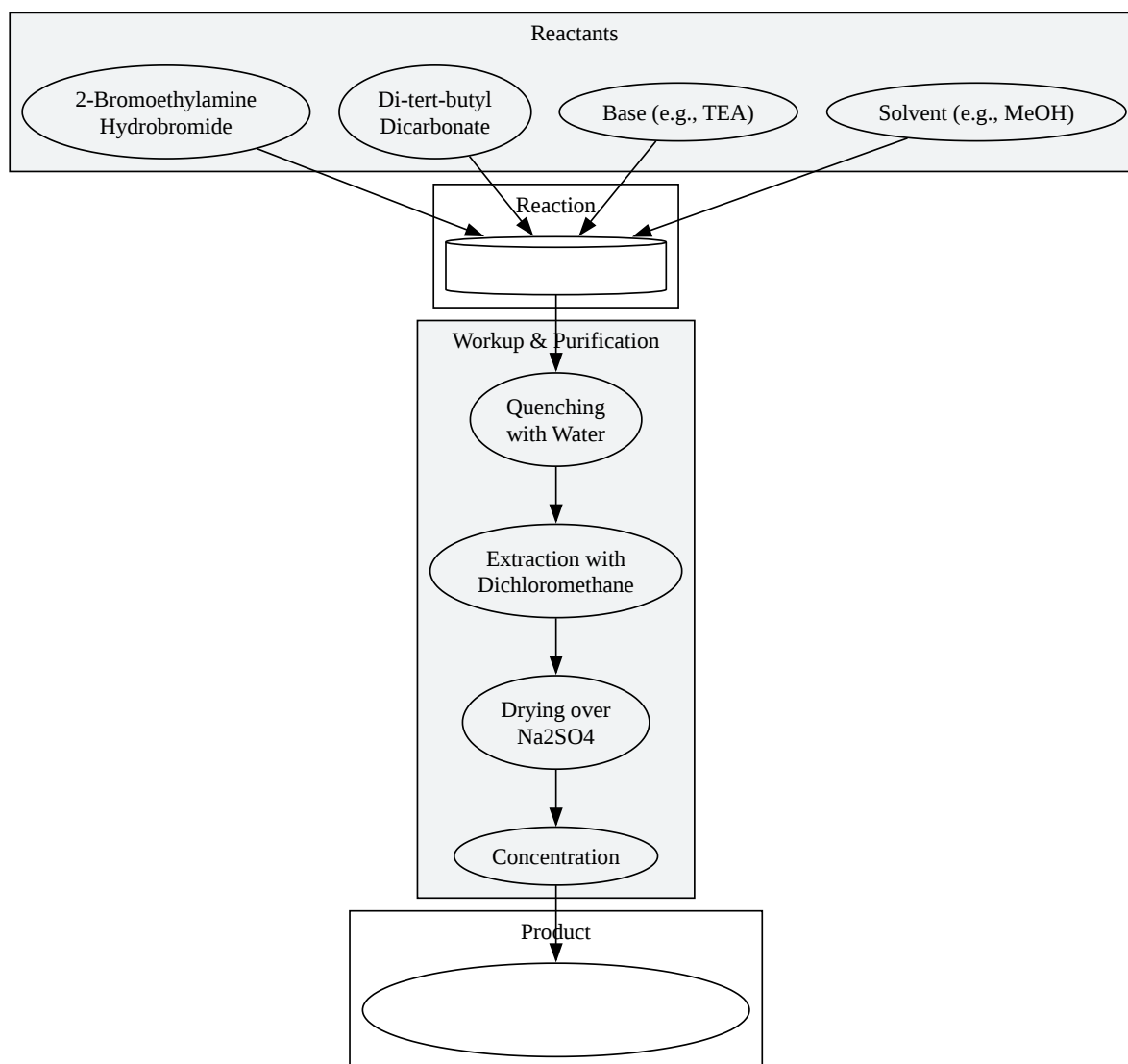
- A solution of 2-bromoethylamine hydrobromide (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) is cooled to 0 °C in an ice bath.

- Di-tert-butyl dicarbonate (80.0 g, 366 mmol) is added slowly to the cooled solution.
- The reaction mixture is stirred at room temperature for 2 hours.
- Upon completion of the reaction (monitored by TLC), water (500 mL) is added to the mixture.
- The aqueous layer is extracted with dichloromethane (2 x 500 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl N-(2-bromoethyl)carbamate as a colorless oil.

Yield: 78.0 g (92%)[3]

Characterization:

- Appearance: Colorless oil or low melting solid (m.p. 30-32 °C)[3][5]
- Molecular Formula: $C_7H_{14}BrNO_2$ [5]
- Molecular Weight: 224.1 g/mol [5]



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Synthesis workflow for tert-Butyl N-(2-bromoethyl)carbamate.

Potential Applications

Brominated aliphatic carbamates have demonstrated potential in a variety of applications, ranging from pharmaceuticals and agrochemicals to material science.

Pharmaceutical Applications

The carbamate moiety is a key structural feature in many approved drugs and prodrugs.^[1] Bromination of the aliphatic chain can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Certain halogenated carbamates have shown promising antimicrobial activity. While much of the research has focused on aromatic carbamates, the principles can be extended to aliphatic counterparts. For instance, some salicylanilide N-monosubstituted carbamates containing bromine have exhibited low minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.^[6]

| Compound Type | Organism | MIC (µg/mL) | Reference |
|------------------------|-----------------------|-------------|----------------|
| Halogenated Carbamates | Candida spp. | 7.8 - 250 | ^[7] |
| Halogenated Indoles | Candida spp. | 10 - 50 | ^[8] |
| Thiadiazole Carbamates | Gibberella zeae | 5 - 50 | ^[9] |
| Thiadiazole Carbamates | Alternaria kikuchiana | 5 - 50 | ^[9] |

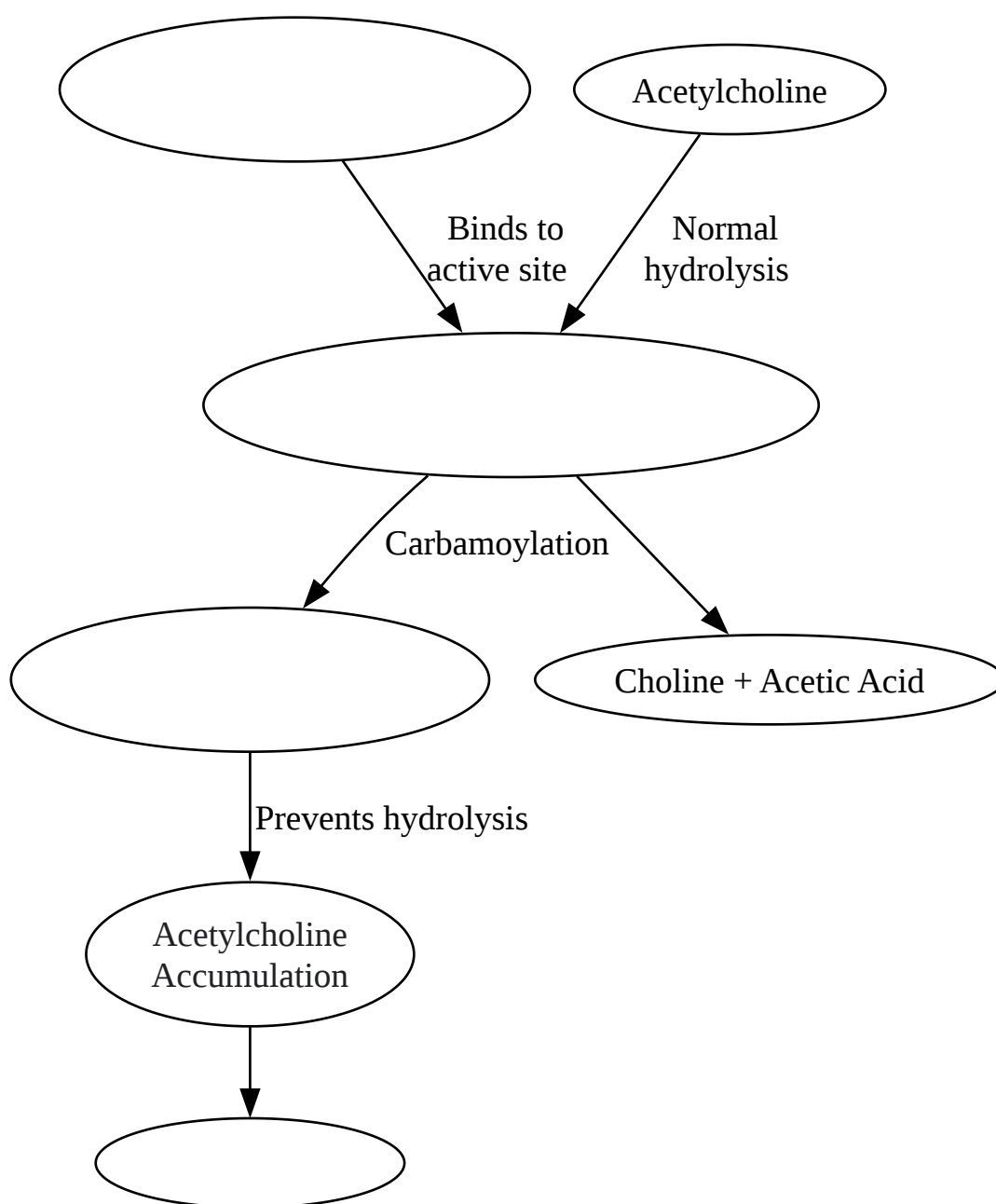
The carbamate functional group is present in several anticancer agents.^[10] The introduction of a bromine atom can enhance the cytotoxic effects of these compounds. While specific data for simple brominated aliphatic carbamates is limited, related halogenated compounds have shown significant activity against various cancer cell lines.^[5]

| Compound Type | Cell Line | IC ₅₀ (μM) | Reference |
|----------------------------------|---------------------------|-----------------------|----------------------|
| (2-chloroethyl)nitrosocarbamates | CAKI-1 (renal) | 1-10 μg/mL | [11] |
| (2-chloroethyl)nitrosocarbamates | DLD-1 (colon) | 1-10 μg/mL | [11] |
| (2-chloroethyl)nitrosocarbamates | NCI-H23 (lung) | 1-10 μg/mL | [11] |
| (2-chloroethyl)nitrosocarbamates | SK-MEL-28 (melanoma) | 1-10 μg/mL | [11] |
| (2-chloroethyl)nitrosocarbamates | SNB-7 (CNS) | 1-10 μg/mL | [11] |
| Benzimidazole Carbamates | Various Cancer Cell Lines | 0.9 - 3.8 | [12] |

Agrochemical Applications

Carbamates are widely used as insecticides, herbicides, and fungicides.[\[1\]](#)[\[13\]](#) Their primary mode of action in insects is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[\[14\]](#)

The carbamoylation of the serine residue in the active site of AChE leads to the inactivation of the enzyme and the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[\[14\]](#)[\[15\]](#)



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Mechanism of acetylcholinesterase inhibition by carbamates.

Industrial Applications

Brominated compounds are widely used as flame retardants in plastics and other polymeric materials.[6][16] The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas

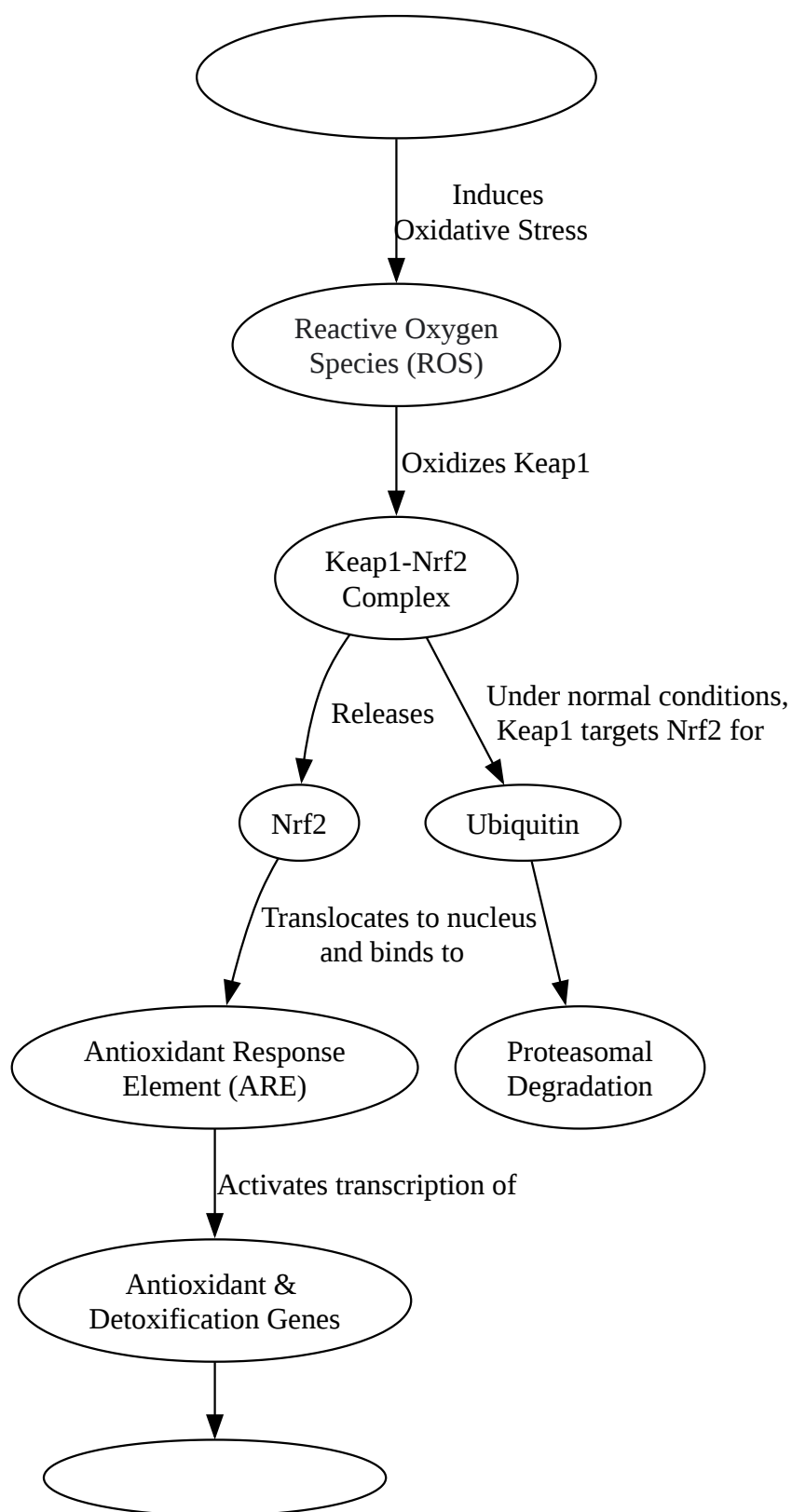
phase.^[17] While specific data on brominated aliphatic carbamates as flame retardants is not abundant, the presence of bromine suggests their potential utility in this area. Aliphatic bromine compounds, in general, are known to be effective flame retardants.^[3]

Carbamate linkages are the defining feature of polyurethanes.^[13] Brominated aliphatic carbamates can be envisioned as monomers or additives in polymer synthesis to impart specific properties, such as flame retardancy or modified mechanical characteristics.

Biological Mechanisms and Toxicology

Nrf2 Signaling Pathway

Recent studies have suggested that the toxicity of some carbamates may be linked to their effects on the Nrf2 signaling pathway.^{[2][4][18]} The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. Some carbamates have been shown to induce oxidative stress, which can lead to the activation or inhibition of the Nrf2 pathway, depending on the specific compound and cellular context.^[2] This interaction can have significant implications for the cytotoxicity and overall toxicological profile of these compounds.



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Modulation of the Nrf2 signaling pathway by carbamate-induced oxidative stress.

Toxicology

The toxicity of carbamates can vary widely depending on their specific structure.^[17] For example, tert-butyl N-(2-bromoethyl)carbamate is classified as harmful if swallowed and causes skin and eye irritation. It is crucial to handle these compounds with appropriate safety precautions.

| Compound | Hazard Classification | Reference |
|--------------------------------------|--|-----------|
| tert-Butyl N-(2-bromoethyl)carbamate | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | |

Note: This table provides a summary of hazard classifications and does not include specific LD₅₀ values, which were not readily available for a wide range of brominated aliphatic carbamates in the reviewed literature.

Conclusion

Brominated aliphatic carbamates are a promising class of compounds with diverse potential applications. Their synthesis is readily achievable, and the incorporation of bromine offers a handle for tuning their biological and physical properties. Further research into the specific structure-activity relationships of brominated aliphatic carbamates is warranted to fully exploit their potential in drug discovery, agrochemical development, and material science. The insights provided in this technical guide aim to serve as a valuable resource for scientists and researchers working in these fields.

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